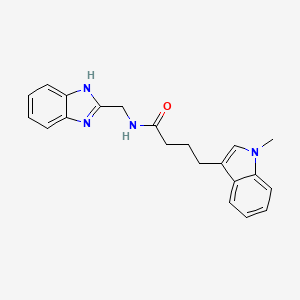![molecular formula C21H32ClN3O4S B11129549 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B11129549.png)
3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperazine ring, and a methoxybenzene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine through the reaction of ethylenediamine with ethyl chloride under basic conditions.
Sulfonamide Formation: The piperazine derivative is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Cyclohexylation: The intermediate is further reacted with cyclohexylamine to introduce the cyclohexyl group.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties, making it a candidate for antibiotic development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique functional groups allow for diverse applications in material science.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The piperazine ring may interact with receptors, altering their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide
- 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-ethoxybenzenesulfonamide
- 3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide
Uniqueness
The unique combination of the chloro, cyclohexyl, piperazine, and methoxybenzene groups in This compound provides distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H32ClN3O4S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H32ClN3O4S/c1-3-23-11-13-24(14-12-23)21(26)16-25(17-7-5-4-6-8-17)30(27,28)18-9-10-20(29-2)19(22)15-18/h9-10,15,17H,3-8,11-14,16H2,1-2H3 |
InChI Key |
SGYPGBZIYFGLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11129481.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11129487.png)

![3-methyl-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B11129502.png)
![ethyl 1-[2-(6-chloro-9H-carbazol-2-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B11129504.png)
![N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11129505.png)
![N-[3-(acetylamino)phenyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11129508.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129509.png)
![2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129511.png)
![methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11129515.png)
![N-cyclohexyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129518.png)

![5-benzyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11129544.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B11129545.png)
